4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-5-carboxamide hydrochloride
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Overview
Description
4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active molecules. Pyrazoles are known to interact with a variety of targets, including enzymes, receptors, and ion channels . The specific target would depend on the other functional groups present in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the pyrazole core. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole derivative, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Pyrazole derivatives have been investigated for their antiviral, anti-inflammatory, and anticancer properties.
Medicine: In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structural features can be modified to enhance biological activity and improve pharmacokinetic properties.
Industry: In the agricultural sector, pyrazole derivatives are explored for their herbicidal and insecticidal properties. This compound could be used in the formulation of agrochemicals to protect crops from pests and weeds.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.
Indole derivatives: Compounds containing the indole nucleus, which also exhibit biological activity.
Uniqueness: 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific substituents and the presence of the carboxamide group. These structural features contribute to its distinct chemical and biological properties compared to other pyrazole and indole derivatives.
Properties
IUPAC Name |
4-amino-2-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O.ClH/c1-3-17-10(9(12)6-15-17)11(18)13-4-8-5-14-16(2)7-8;/h5-7H,3-4,12H2,1-2H3,(H,13,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIUVBGQEPPNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCC2=CN(N=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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